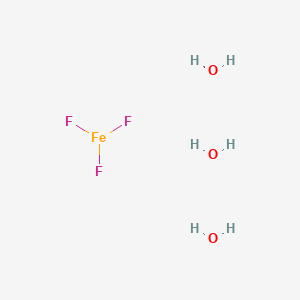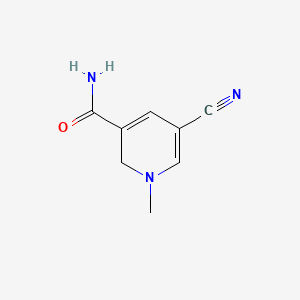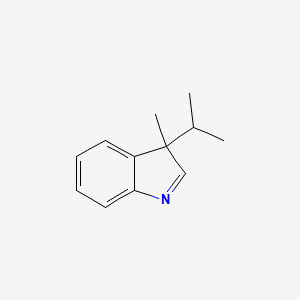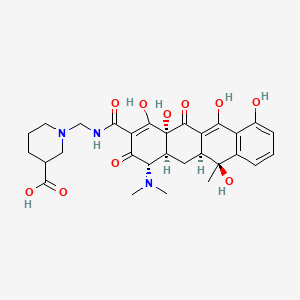![molecular formula C27H32O9 B579077 methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate CAS No. 1063-13-4](/img/structure/B579077.png)
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate is an organic compound known for its distinctive citrus aroma. It is a methyl ester derivative of limonilic acid and is commonly used in the fragrance and flavor industry. The compound is characterized by its pleasant lemon-like scent, making it a popular choice in perfumery and as a flavoring agent in food products.
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate can be synthesized through the esterification of limonilic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, methyl limonilate is produced by the esterification of limonilic acid using methanol and a strong acid catalyst. The process involves continuous stirring and heating to ensure complete conversion of the acid to its methyl ester. The product is then purified through distillation to obtain high-purity methyl limonilate.
Chemical Reactions Analysis
Types of Reactions: methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Limonilic acid derivatives.
Reduction: Limonilic alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl limonilate involves its interaction with various molecular targets and pathways:
Molecular Targets: methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate interacts with olfactory receptors, contributing to its strong citrus scent.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate can be compared with other similar compounds such as:
Methyl linoleate: Another methyl ester with different chemical properties and applications.
Methyl jasmonate: Known for its role in plant defense mechanisms and used in agriculture.
Methyl salicylate: Commonly used as a topical analgesic and in flavoring.
Uniqueness: this compound stands out due to its distinctive citrus aroma, making it highly valuable in the fragrance and flavor industry. Its potential therapeutic properties also make it a compound of interest in medical research.
Properties
CAS No. |
1063-13-4 |
|---|---|
Molecular Formula |
C27H32O9 |
Molecular Weight |
500.544 |
InChI |
InChI=1S/C27H32O9/c1-23(2)18-17-19(29)25(4)14(26(18,12-33-17)15(35-23)10-16(28)31-5)6-8-24(3)20(13-7-9-32-11-13)34-22(30)21-27(24,25)36-21/h7,9,11,14-15,17-18,20-21H,6,8,10,12H2,1-5H3/t14-,15-,17-,18-,20-,21+,24-,25-,26-,27+/m0/s1 |
InChI Key |
BJDSFOKFEAERGK-GVHUEMTHSA-N |
SMILES |
CC1(C2C3C(=O)C4(C(C2(CO3)C(O1)CC(=O)OC)CCC5(C46C(O6)C(=O)OC5C7=COC=C7)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one](/img/structure/B578996.png)



![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)
![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)
![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)

![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)

![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)
![2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE](/img/structure/B579016.png)
